
Vidofludimus
Vue d'ensemble
Description
Vidofludimus est un inhibiteur puissant et sélectif de l'enzyme mitochondriale humaine dihydroorotate déshydrogénase (DHODH). Il a été étudié pour son efficacité clinique et son profil de sécurité chez les patients souffrant de polyarthrite rhumatoïde, de maladie de Crohn et de colite ulcéreuse . This compound est également connu pour ses effets anti-inflammatoires et a montré une activité antivirale contre le coronavirus 2 du syndrome respiratoire aigu sévère (SRAS-CoV-2) .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles de Vidofludimus impliquent plusieurs étapes. Le composé est synthétisé par une série de réactions chimiques, y compris la formation de son polymorph spécifique . Les méthodes de production industrielle impliquent généralement la préparation de this compound calcium, qui est formulé en comprimés oraux pour une utilisation clinique .
Analyse Des Réactions Chimiques
Vidofludimus subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires qui conduisent au composé actif final .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier l'inhibition de la DHODH. En biologie et en médecine, this compound est étudié pour son potentiel à traiter les maladies auto-immunes telles que la polyarthrite rhumatoïde, la maladie de Crohn et la colite ulcéreuse . Il a également montré des résultats prometteurs dans le traitement de la sclérose en plaques rémittente-récurrente (SPRR) et d'autres maladies inflammatoires chroniques et auto-immunes . De plus, this compound a démontré une activité antivirale contre le SRAS-CoV-2, ce qui en fait un candidat potentiel pour le traitement des infections virales .
Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme dihydroorotate déshydrogénase (DHODH), qui est essentielle à la croissance des lymphocytes T et B activés. Ces globules blancs sont impliqués dans la réponse immunitaire qui endommage la gaine de myéline des nerfs du cerveau et de la moelle épinière . This compound inhibe également la production de cytokines pro-inflammatoires, y compris l'interleukine-17 (IL-17) et l'interféron-gamma, en inhibant l'activation de STAT3 et du facteur nucléaire-κB .
Applications De Recherche Scientifique
Vidofludimus has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying DHODH inhibition. In biology and medicine, this compound is being investigated for its potential to treat autoimmune diseases such as rheumatoid arthritis, Crohn’s disease, and ulcerative colitis . It has also shown promise in treating relapsing-remitting multiple sclerosis (RRMS) and other chronic inflammatory and autoimmune diseases . Additionally, this compound has demonstrated antiviral activity against SARS-CoV-2, making it a potential candidate for treating viral infections .
Mécanisme D'action
Vidofludimus exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the growth of activated T-cells and B-cells. These white blood cells are involved in the immune response that damages the myelin coating of nerves in the brain and spinal cord . This compound also inhibits the production of proinflammatory cytokines, including interleukin-17 (IL-17) and interferon-gamma, by inhibiting the activation of STAT3 and nuclear factor-κB .
Comparaison Avec Des Composés Similaires
Vidofludimus est chimiquement distinct des autres inhibiteurs de la DHODH tels que la léflunomide et la tériflunomide. Bien que ces composés soient également utilisés pour traiter les maladies auto-immunes, this compound présente un profil de sécurité distinct et a montré des résultats prometteurs dans les essais cliniques . Des composés similaires comprennent la léflunomide et la tériflunomide, qui sont approuvés pour le traitement de la polyarthrite rhumatoïde et de la sclérose en plaques, respectivement .
Activité Biologique
Vidofludimus, also known as this compound calcium or SC12267, is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo synthesis of pyrimidines. This compound has garnered attention for its potential therapeutic applications in various diseases, including autoimmune disorders and viral infections. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in clinical trials, and implications for future therapies.
This compound inhibits DHODH, which plays a pivotal role in the pyrimidine biosynthesis pathway. By blocking this enzyme, this compound reduces the availability of pyrimidines necessary for DNA and RNA synthesis in rapidly dividing cells, such as activated lymphocytes and certain viruses. This mechanism underlies its immunomodulatory effects and antiviral properties.
Antiviral Activity
Recent studies have demonstrated that this compound exhibits significant antiviral activity against various strains of influenza virus, including H5N1 and seasonal strains. In vitro assays revealed effective concentrations (EC50) around 2.10 μM for wild-type and 2.11 μM for drug-resistant strains of influenza A virus (IAV) . The antiviral effect was negated by the addition of uridine or cytidine, indicating that the drug's action is closely tied to its inhibition of DHODH in IAV RdRp-expressing cells.
Multiple Sclerosis (MS)
This compound is currently being investigated for its efficacy in treating multiple sclerosis (MS). Clinical trials have shown that it can significantly reduce MRI-detected lesions in patients with relapsing-remitting MS (RRMS). The EMPhASIS trial reported a mean cumulative number of combined unique active lesions of 2.4 with a 45 mg dose compared to 6.4 in the placebo group after 24 weeks . Additionally, serum neurofilament light chain levels decreased in a dose-dependent manner, suggesting a reduction in neuronal damage.
Inflammatory Bowel Disease (IBD)
In patients with Crohn's disease (CD) and ulcerative colitis (UC), this compound has shown promising results. A study indicated that 57.1% of CD patients and 50% of UC patients achieved steroid-free remission after treatment . However, results from the CALDOSE-1 trial showed mixed outcomes; while it failed to meet primary endpoints during induction, it demonstrated clinical remission during maintenance therapy .
Safety Profile
This compound has been generally well tolerated across various studies. Common side effects included hair thinning, fatigue, rash, and urinary tract infections . Serious adverse events were rare, with no drug-related serious events reported in IBD trials . The incidence of liver enzyme elevations and infections was similar between treatment and placebo groups .
Summary of Clinical Findings
Study | Condition | Efficacy Results | Safety Profile |
---|---|---|---|
EMPhASIS Trial | RRMS | Significant reduction in MRI lesions | Common side effects: fatigue, rash |
CALDOSE-1 Trial | Ulcerative Colitis | Mixed results; clinical remission during maintenance phase | Well tolerated; few serious events |
Influenza Virus Study | Antiviral Activity | EC50 ~2.10 μM against wild-type IAV | Not applicable |
Future Directions
The ongoing research into this compound's biological activity suggests it may serve as a novel therapeutic agent not only for autoimmune diseases like MS but also for viral infections. Further studies are essential to establish long-term safety and efficacy profiles across diverse patient populations.
Propriétés
IUPAC Name |
2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRDUGXOWVXZLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431325 | |
Record name | Vidofludimus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SC12267, a novel, selective and orally available, small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), interferes with cell proliferation through blocking the synthesis pathway of pyrimidines. Its mode-of- action is of therapeutic relevance for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. | |
Record name | SC12267 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05125 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
717824-30-1 | |
Record name | Vidofludimus | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=717824-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vidofludimus | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vidofludimus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopentene-1-carboxylic acid, 2-[[(3-fluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]carbonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIDOFLUDIMUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1PJ3VG81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.